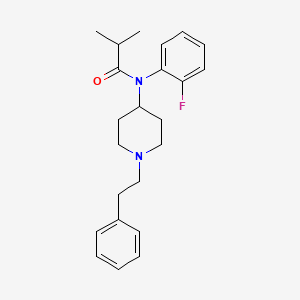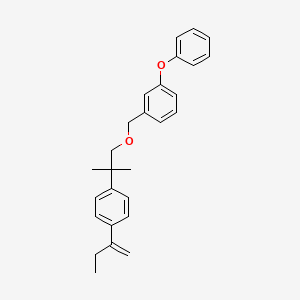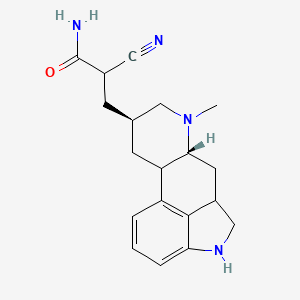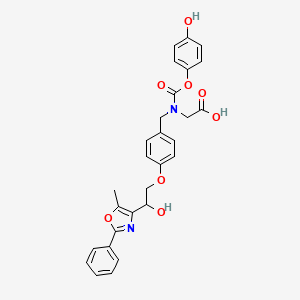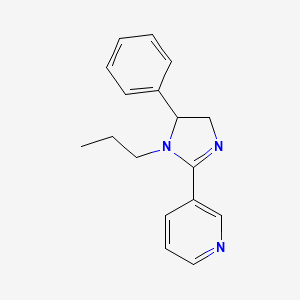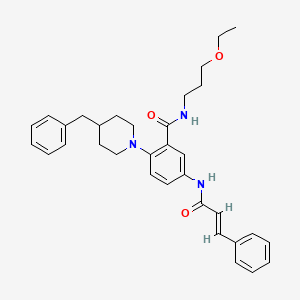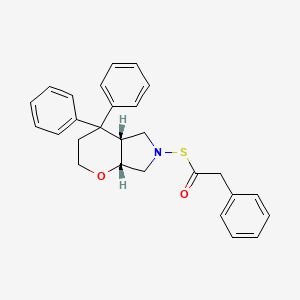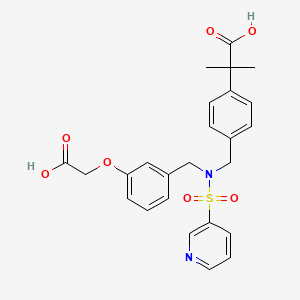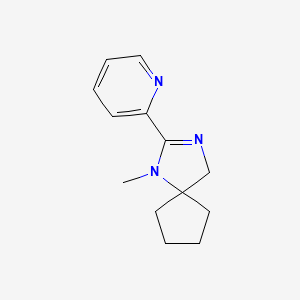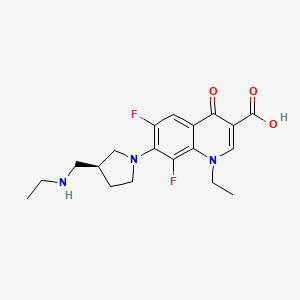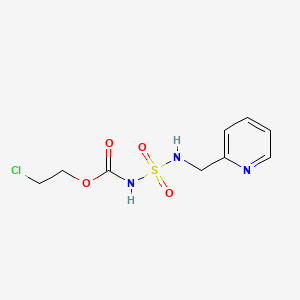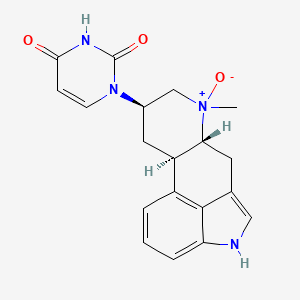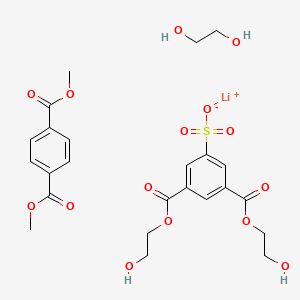
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is a complex organic compound with a variety of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol typically involves multiple steps. The process begins with the preparation of the individual components, which are then combined under specific reaction conditions. For example, the synthesis may involve esterification reactions to form the ester groups, followed by sulfonation to introduce the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium;3,5-bis(methoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- Potassium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
Uniqueness
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is unique due to the presence of the lithium ion, which can impart specific properties such as enhanced reactivity or stability. This makes it distinct from similar compounds that contain other cations like sodium or potassium .
Eigenschaften
CAS-Nummer |
176022-97-2 |
|---|---|
Molekularformel |
C24H29LiO15S |
Molekulargewicht |
596.5 g/mol |
IUPAC-Name |
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol |
InChI |
InChI=1S/C12H14O9S.C10H10O4.C2H6O2.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;3-1-2-4;/h5-7,13-14H,1-4H2,(H,17,18,19);3-6H,1-2H3;3-4H,1-2H2;/q;;;+1/p-1 |
InChI-Schlüssel |
ZWVRELITSICSSV-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


